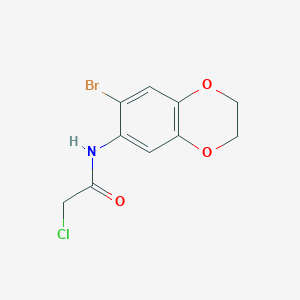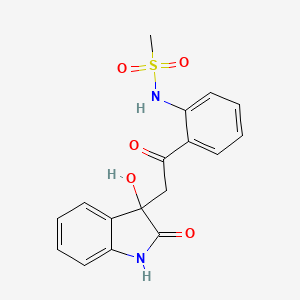
N-(2-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide
Vue d'ensemble
Description
“N-(2-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide” is a compound that has been used in the search for novel small molecules activating procaspase-3 . It is a part of a series of novel acetohydrazides . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of this compound involves an initial aldol condensation followed by a Michael-type conjugated addition of cyanide anion to the intermediate chalcone . This triggers an unusual cyclization mechanistically related to the Baeyer–Drewson reaction .Molecular Structure Analysis
The molecular formula of this compound is C17H16N2O5S. The molecular weight is 360.4 g/mol.Chemical Reactions Analysis
The compound is part of a series of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides . These compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‑3, and lung cancer NCI‑H23 .Applications De Recherche Scientifique
Inhibition of Neuroglioma Cell Growth
This compound has been found to inhibit the growth of neuroglioma cells, an aggressive type of cancer in the central nervous system . The compound significantly inhibited the proliferation of H4 cells and suppressed cell migration. Moreover, it increased cell cycle arrest and induced apoptosis .
Induction of Apoptosis
The compound has been shown to induce apoptosis, a process of programmed cell death that occurs in multicellular organisms . This is particularly important in the context of cancer treatment, where inducing apoptosis in cancer cells can help to control the spread of the disease .
Cell Cycle Arrest
The compound has been found to increase cell cycle arrest . This is significant because the cell cycle is one of the major regulatory mechanisms of cell proliferation. Therefore, controlling the cell cycle is an ultimate goal to treat diseases characterized by uncontrolled cell growth .
Potential Anti-Tumor Drug
Given its effects on cell proliferation, migration, and apoptosis, this compound could potentially be developed into an anti-tumor drug . However, further research is needed to fully understand its mechanisms of action and potential side effects.
Inhibition of Melanoma Cell Proliferation
The compound has been found to have potent inhibitory activity against melanoma cell proliferation . This is significant because melanoma is a type of skin cancer that can be difficult to treat if not caught early.
Plant Derived Compound
The compound is isolated from the Selaginella pulvinata plant . This highlights the potential of plants as sources of new and effective therapeutic compounds.
Mécanisme D'action
Orientations Futures
The compound has shown notable cytotoxicity toward three human cancer cell lines . Especially, it exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound . The results show that this compound would serve as a template for further design and development of novel anticancer agents .
Propriétés
IUPAC Name |
N-[2-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-25(23,24)19-13-8-4-2-6-11(13)15(20)10-17(22)12-7-3-5-9-14(12)18-16(17)21/h2-9,19,22H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQIIXXDNXEERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(3-cyano-4,6-dimethyl-2-pyridylthio)methyl]benzoate](/img/structure/B3305399.png)
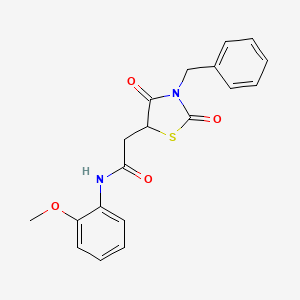
![N-(4-acetamidophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3305413.png)

![3-oxo-2-phenyl-5-propyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305424.png)
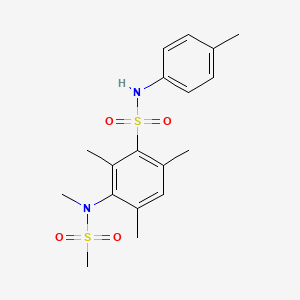

![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B3305443.png)
![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3305445.png)
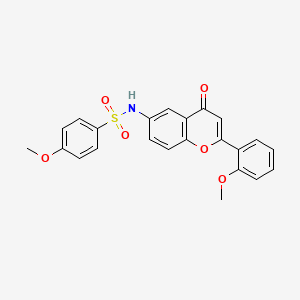
![4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B3305466.png)
![N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide](/img/structure/B3305482.png)
![4-bromo-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide](/img/structure/B3305489.png)
